3H-1,2,3-Triazolo[4,5-b]pyridine, 3-(3-methoxyphenyl)-
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Overview
Description
3H-1,2,3-Triazolo[4,5-b]pyridine, 3-(3-methoxyphenyl)- is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by a triazole ring fused to a pyridine ring, with a methoxyphenyl group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,2,3-Triazolo[4,5-b]pyridine, 3-(3-methoxyphenyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3H-1,2,3-Triazolo[4,5-b]pyridine, 3-(3-methoxyphenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding triazolopyridine N-oxides.
Reduction: Formation of reduced triazolopyridine derivatives.
Substitution: Formation of halogenated triazolopyridine derivatives.
Scientific Research Applications
3H-1,2,3-Triazolo[4,5-b]pyridine, 3-(3-methoxyphenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3H-1,2,3-Triazolo[4,5-b]pyridine, 3-(3-methoxyphenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Triazolo[4,5-b]pyridine: A closely related compound with similar structural features but lacking the methoxyphenyl group.
3H-1,2,3-Triazolo[4,5-b]pyridin-3-ol: Another related compound with a hydroxyl group instead of a methoxyphenyl group.
Uniqueness
The presence of the methoxyphenyl group in 3H-1,2,3-Triazolo[4,5-b]pyridine, 3-(3-methoxyphenyl)- imparts unique chemical properties and potential biological activities. This structural modification can enhance the compound’s solubility, stability, and interaction with specific molecular targets, making it a valuable compound for various applications.
Properties
CAS No. |
62052-13-5 |
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Molecular Formula |
C12H10N4O |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)triazolo[4,5-b]pyridine |
InChI |
InChI=1S/C12H10N4O/c1-17-10-5-2-4-9(8-10)16-12-11(14-15-16)6-3-7-13-12/h2-8H,1H3 |
InChI Key |
FGHGMFPELYSUDQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C=CC=N3)N=N2 |
Origin of Product |
United States |
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